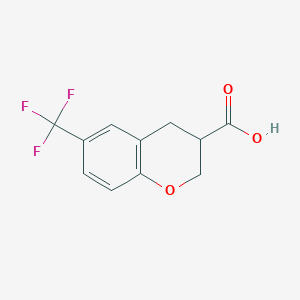

6-(Trifluoromethyl)chroman-3-carboxylic acid

Description

1 Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Considerations

The compound consists of a six-membered chroman ring system fused to a benzene ring. Key structural features include:

- Chroman core : A bicyclic structure with oxygen at position 1 and a saturated carbocyclic ring.

- Trifluoromethyl group : Attached at the 6-position, introducing steric and electronic effects.

- Carboxylic acid group : Located at the 3-position, enabling hydrogen bonding and ionization.

Stereochemical analysis reveals the (3R) configuration, as indicated in synthetic protocols for enantiomerically enriched derivatives. The trifluoromethyl group’s electron-withdrawing nature enhances the acidity of the carboxylic proton, while the chroman ring contributes to aromatic stability.

Key Structural Features

| Feature | Description |

|---|---|

| Chroman core | Fused benzene and oxygen-containing heterocyclic ring |

| Trifluoromethyl group | Electron-withdrawing substituent at position 6 |

| Carboxylic acid group | Acidic proton at position 3, enabling deprotonation and salt formation |

Crystallographic Analysis and Conformational Studies

Crystallographic data for 6-(trifluoromethyl)chroman-3-carboxylic acid are limited in the literature. However, related fluorinated chroman derivatives exhibit distinct conformational preferences. For example:

Properties

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-17-9)10(15)16/h1-2,4,7H,3,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFXPCVSJPFNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)chroman-3-carboxylic acid typically involves the introduction of a trifluoromethyl group into a chroman ring structure, followed by the addition of a carboxylic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and may be carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)chroman-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

6-(Trifluoromethyl)chroman-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)chroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

6-(Trifluoromethyl)chroman-3-carboxylic acid can be compared with other similar compounds, such as:

6-Methylchroman-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

6-(Trifluoromethyl)chroman-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different reactivity and applications.

6-(Trifluoromethyl)chroman-3-aldehyde:

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a carboxylic acid group, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Biological Activity

6-(Trifluoromethyl)chroman-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C12H9F3O2

- CAS Number : 944899-33-6

- Molecular Weight : 240.19 g/mol

The biological activity of this compound is attributed to its interactions with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with target proteins.

Target Proteins and Pathways

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

- Anticancer Activity : Research indicates that this compound has potential anticancer properties, particularly through the induction of apoptosis in cancer cells.

- Antimicrobial Properties : Some studies have reported antimicrobial effects, suggesting its utility in treating infections.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound on cancer cell lines, it was found to induce significant apoptosis in FaDu hypopharyngeal tumor cells. The compound demonstrated better cytotoxicity compared to standard chemotherapy agents like bleomycin, highlighting its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited moderate inhibitory effects on Gram-positive bacteria, suggesting its potential application in developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.